molecular formula C6H10O4 B2463375 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid CAS No. 5735-97-7

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B2463375
CAS No.: 5735-97-7
M. Wt: 146.142
InChI Key: FTKBXLIEUSEMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is an organic compound with the molecular formula C6H10O4. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . This reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution conditions: These reactions often require the presence of a catalyst and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is unique due to its specific combination of the dioxolane ring and acetic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKBXLIEUSEMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-97-7
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-methyldioxolan-2-ylacetate (2.0 g) in methanol (69 ml) was added 1N sodium hydroxide solution (23 ml), and the mixture was stirred at room temperature overnight. Then, the mixture was neutralized with 1N hydrochloric acid, and the solvent was evaporated under reduced pressure. To the mixture was added ethyl acetate, and the mixture was dried with magnesium sulfate. The solvent was evaporated under reduced pressure to give 2-methyldioxolan-2-ylacetic acid (1.63 g) as colorless
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.